2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol
Description
Significance of Organofluorine Compounds in Advanced Chemical Research
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have garnered immense interest in advanced chemical research. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond—impart significant changes to the physical, chemical, and biological properties of the parent molecule. mdpi.com This has led to their widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials. In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups, ultimately leading to more effective drug candidates. mdpi.comresearchgate.net
The Role of Fluoroalcohol Motifs in Contemporary Organic Synthesis
Fluoroalcohol motifs are particularly valuable in contemporary organic synthesis. The presence of a fluorine atom adjacent to a hydroxyl group can significantly influence the alcohol's acidity and hydrogen-bonding capabilities. Fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are often employed as unique solvents that can promote reactions by stabilizing charged intermediates and activating substrates through hydrogen bonding. Beyond their role as solvents, fluoroalcohols are crucial building blocks for the synthesis of more complex fluorinated molecules. researchgate.net Their utility as synthetic intermediates stems from the ability to transform the hydroxyl group into various functionalities while retaining the influential fluorine atom.
Overview of Aryl-Substituted Fluoroethanols as Synthetic Targets and Intermediates
Aryl-substituted fluoroethanols, such as 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol, represent an important class of synthetic targets and intermediates. The combination of an aromatic ring, a fluorine atom, and a hydroxyl group within a small molecular framework provides a versatile platform for further chemical elaboration. These compounds are precursors to a wide range of derivatives with potential applications in various areas of chemical research. The methoxy (B1213986) substituent on the phenyl ring of this compound can also be chemically modified, further expanding its synthetic utility.
The synthesis of such compounds can be approached through several methodologies, a common one being the reduction of the corresponding α-fluoro ketone. For instance, 2-fluoro-1-(3-methoxyphenyl)ethan-1-one can be reduced to yield the target fluoroalcohol.
| Starting Material | Reaction | Product |
| 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one | Reduction | This compound |
This reduction can be achieved using various reducing agents, and the choice of reagent can influence the stereochemical outcome, a critical aspect that will be discussed further.
Stereochemical Considerations and the Importance of Chiral Fluoroalcohols
The presence of a stereocenter at the carbon bearing the hydroxyl group in this compound introduces the element of chirality. The synthesis of enantiomerically pure chiral fluoroalcohols is of paramount importance, as the biological activity of many compounds is dependent on their stereochemistry. researchgate.net The two enantiomers of a chiral molecule can exhibit vastly different pharmacological effects.
The asymmetric synthesis of β-fluoroalcohols is a significant area of research. researchgate.net Key strategies to obtain chiral fluoroalcohols include the stereoselective reduction of α-fluoro ketones and the kinetic resolution of racemic fluoroalcohols. alaska.edued.govacs.org The use of chiral catalysts or enzymes (ketoreductases) in the reduction of the precursor ketone can afford high enantiomeric excess of the desired alcohol enantiomer. alaska.edued.govacs.org These methods allow for the controlled synthesis of either the (R) or (S) enantiomer, which is crucial for the development of stereochemically defined bioactive molecules. The development of efficient and highly stereoselective methods for the synthesis of chiral β-fluoroalcohols remains an active area of investigation in organic chemistry. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZYETDYEPKNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Organic Chemistry and Reactivity of 2 Fluoro 1 3 Methoxyphenyl Ethan 1 Ol
Transformations of the Hydroxyl Group
The secondary hydroxyl group is a primary site of reactivity in 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol, allowing for oxidation, reduction, and derivatization reactions.
The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 2-fluoro-1-(3-methoxyphenyl)ethanone (B3387972). This transformation is a common and synthetically useful reaction in organic chemistry. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions (e.g., pH, temperature) and the presence of other functional groups.
Common methods for the oxidation of secondary alcohols to ketones include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃ in aqueous sulfuric acid). Alternatively, milder and more selective methods like the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), or the Dess-Martin periodinane (DMP) oxidation are frequently employed to avoid harsh acidic conditions and the use of heavy metals.
| Oxidizing Agent | Typical Reaction Conditions | Expected Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature | 2-fluoro-1-(3-methoxyphenyl)ethanone |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to Room Temperature | 2-fluoro-1-(3-methoxyphenyl)ethanone |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂), -78°C to Room Temperature | 2-fluoro-1-(3-methoxyphenyl)ethanone |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room Temperature | 2-fluoro-1-(3-methoxyphenyl)ethanone |
The complete removal of the hydroxyl group to afford the corresponding alkane, 1-fluoro-2-(3-methoxyphenyl)ethane, is known as deoxygenation. For benzylic alcohols such as this compound, several methods can be employed.
One common approach involves a two-step procedure where the alcohol is first converted into a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride. The resulting tosylate can then be reduced with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).
Another powerful method for the deoxygenation of alcohols is the Barton-McCombie reaction. This free-radical-based method involves the conversion of the alcohol into a thiocarbonyl derivative, typically a xanthate, which is then treated with a radical initiator (like AIBN) and a hydrogen atom donor, such as tributyltin hydride or, as a less toxic alternative, a silane.
Direct reduction of benzylic alcohols can also be achieved under certain conditions. For instance, catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas can effect the hydrogenolysis of the C-O bond. Additionally, reduction with hydriodic acid (HI) in a biphasic system has been shown to be effective for the deoxygenation of benzylic alcohols.
| Reaction Name/Reagents | Key Steps | Expected Product |
|---|---|---|
| Tosylate Reduction | 1. TsCl, pyridine (B92270) 2. LiAlH₄, THF | 1-fluoro-2-(3-methoxyphenyl)ethane |
| Barton-McCombie Deoxygenation | 1. NaH, CS₂, MeI 2. Bu₃SnH, AIBN, toluene | 1-fluoro-2-(3-methoxyphenyl)ethane |
| Catalytic Hydrogenolysis | H₂, Pd/C, ethanol (B145695) | 1-fluoro-2-(3-methoxyphenyl)ethane |
| Hydriodic Acid Reduction | HI, red phosphorus, biphasic system | 1-fluoro-2-(3-methoxyphenyl)ethane |
The hydroxyl group of this compound can be readily derivatized to form esters, ethers, or carbonates. These reactions are often used to protect the alcohol functionality during a multi-step synthesis or to modify the compound's physical and biological properties.
Esterification is commonly achieved by reacting the alcohol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. For example, reaction with acetyl chloride would yield 2-fluoro-1-(3-methoxyphenyl)ethyl acetate.
Similarly, reaction with chloroformates in the presence of a base leads to the formation of carbonates. For instance, treatment with benzyl (B1604629) chloroformate would produce the corresponding benzyl carbonate derivative.
| Reagent | Base | Derivative Formed | Product Name |
|---|---|---|---|
| Acetyl Chloride | Pyridine | Ester | 2-fluoro-1-(3-methoxyphenyl)ethyl acetate |
| Benzoyl Chloride | Triethylamine | Ester | 2-fluoro-1-(3-methoxyphenyl)ethyl benzoate |
| Benzyl Chloroformate | Pyridine | Carbonate | Benzyl (2-fluoro-1-(3-methoxyphenyl)ethyl) carbonate |
| Ethyl Chloroformate | Triethylamine | Carbonate | Ethyl (2-fluoro-1-(3-methoxyphenyl)ethyl) carbonate |
Reactivity Pertaining to the Fluorine Atom
The carbon-fluorine bond is the strongest single bond to carbon, which generally makes the fluorine atom a poor leaving group in nucleophilic substitution reactions on sp³ hybridized carbons.
Displacement of the fluorine atom in this compound by a nucleophile is a challenging transformation due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. Such reactions are generally uncommon for unactivated secondary alkyl fluorides.
For a nucleophilic substitution to occur, the reaction would likely proceed through either an Sₙ1 or Sₙ2 mechanism.
Sₙ2 Pathway : A direct backside attack by a nucleophile would be sterically hindered by the adjacent methoxyphenyl group. Furthermore, the high electronegativity of fluorine strengthens the C-F bond, making it difficult to break in a concerted step.
Sₙ1 Pathway : This mechanism would require the formation of a secondary carbocation upon departure of the fluoride ion. While the adjacent phenyl ring could offer some resonance stabilization to the carbocation, the formation of a secondary carbocation is still energetically unfavorable. Protonation of the fluorine atom by a strong acid could facilitate its departure as HF, but this would require harsh conditions that could lead to side reactions, such as elimination or reactions involving the hydroxyl group.
Given these challenges, nucleophilic substitution of the fluorine atom in this compound is not a facile process and would likely require specialized reagents or harsh reaction conditions to proceed.
The fluorine atom in this compound exerts significant electronic and steric effects that influence the molecule's reactivity and conformational preferences.
Electronic Influence: The high electronegativity of the fluorine atom results in a strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bond and also influences the adjacent C-O bond, making the hydroxyl proton more acidic compared to a non-fluorinated analogue. This increased acidity can affect the reactivity of the hydroxyl group in base-catalyzed reactions. The inductive effect also destabilizes any developing positive charge on the adjacent carbon, which would disfavor reactions proceeding through a carbocation intermediate at that position.
Steric and Stereoelectronic Influence: While fluorine is relatively small (van der Waals radius of 1.47 Å), its presence introduces steric bulk compared to a hydrogen atom. More importantly, stereoelectronic effects involving the fluorine atom can play a crucial role in determining the molecule's preferred conformation. The gauche effect, an attraction between adjacent electron-withdrawing groups, is a well-documented phenomenon. In the case of this compound, a gauche conformation where the fluorine and hydroxyl groups are in proximity may be favored due to stabilizing hyperconjugative interactions between the lone pairs of the oxygen and the σ* orbital of the C-F bond. This conformational preference can, in turn, influence the accessibility of the hydroxyl group to reagents and affect the stereochemical outcome of reactions at the chiral center.
This compound and Analogues as Reaction Media or Promoters
The utility of fluoroalcohols, in general, as reaction media or promoters stems from their distinct electronic properties, which include strong hydrogen-bonding capabilities, low nucleophilicity, and high ionizing power. These characteristics are expected to be present in this compound.
Fluoroalcohols are known to be potent hydrogen-bond donors. The presence of electron-withdrawing fluorine atoms on the carbon adjacent to the hydroxyl group increases the acidity of the hydroxyl proton, making it a more effective hydrogen-bond donor compared to non-fluorinated analogues. This enhanced hydrogen-bonding ability is a key factor in their catalytic activity.
In the context of this compound, the hydroxyl group can form strong hydrogen bonds with Lewis basic sites in a substrate, such as the oxygen atom of a carbonyl group or an epoxide. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. This mode of activation is crucial in many organic transformations. The strength of this hydrogen bonding can be systematically varied by the degree of fluorination, which in turn influences the catalytic efficiency. Studies on a series of fluoroalcohols have shown a stepwise increase in their proton donor abilities with the successive introduction of fluorine atoms. awi.de
Table 1: Comparison of Properties of Common Fluoroalcohols
| Compound | pKa | Hydrogen-Bond Donor Strength (α) |
|---|---|---|
| Ethanol | 16.0 | 0.83 |
| 2,2,2-Trifluoroethanol (TFE) | 12.4 | 1.51 |
This table illustrates the general trend of increasing acidity and hydrogen-bond donor strength with increasing fluorination.
The 3-methoxy group on the phenyl ring of this compound is expected to have a minor electronic influence on the acidity of the distant hydroxyl group, meaning its hydrogen-bonding capability will be largely dictated by the fluoroethyl moiety.
Benzylic alcohols, upon protonation and loss of water, can generate benzylic carbocations. The stability of these intermediates is crucial in determining the reaction pathway. The 3-methoxy group in this compound plays a significant role in stabilizing the corresponding benzylic carbocation through resonance. The lone pairs on the oxygen atom of the methoxy (B1213986) group can be delocalized into the aromatic ring, thereby stabilizing the positive charge at the benzylic position.
Computational studies on methoxy-substituted naphthyl methyl carbocations have shown that methoxy groups significantly stabilize the carbocation, and the degree of stabilization is dependent on their position on the aromatic ring. kiku.dknih.gov This principle can be extended to the phenyl system in this compound. The resonance stabilization provided by the 3-methoxy group would facilitate reactions that proceed through a carbocation intermediate.
Fluoroalcohols are also known for their high ionizing power, which facilitates the formation of ionic intermediates. This property, combined with their low nucleophilicity, makes them excellent solvents for reactions involving carbocations, as they can stabilize the charged species without interfering as a nucleophile.
The strong hydrogen-bonding ability and high ionizing power of fluoroalcohols make them effective promoters for a variety of organic reactions.
Nucleophilic Substitution: this compound and its analogues can promote nucleophilic substitution reactions at the benzylic position. The hydroxyl group can be protonated, forming a good leaving group (water), leading to the formation of a methoxy-stabilized benzylic carbocation. This carbocation can then be attacked by a nucleophile. Fluoroalcohols as solvents are particularly effective in promoting such S_N1-type reactions.
Annulation: In annulation reactions, which involve the formation of a new ring, fluoroalcohols can act as promoters by activating substrates through hydrogen bonding. For instance, they can facilitate cascade reactions that may involve the formation of cationic intermediates, which are stabilized by the solvent. While direct evidence for this compound in annulation is not available, the general properties of fluoroalcohols suggest their potential in promoting such transformations. researchgate.netmdpi.com
Epoxidation: Fluoroalcohols have been shown to be excellent promoters for the epoxidation of olefins using hydrogen peroxide. arkat-usa.orgbeilstein-journals.org They are believed to form a network of hydrogen bonds with hydrogen peroxide, which activates it for oxygen transfer to the alkene. This "template catalysis" lowers the activation energy of the reaction. It is plausible that this compound could similarly promote epoxidation reactions.
Table 2: Examples of Fluoroalcohol-Promoted Reactions
| Reaction Type | Substrate | Promoter/Solvent | Product | Reference |
|---|---|---|---|---|
| Epoxide Ring Opening | Styrene Oxide | HFIP | 2-Aryl-2-hydroxyethyl derivatives | arkat-usa.orgbeilstein-journals.org |
This table provides examples of reactions where fluoroalcohols or strong hydrogen-bond donors play a key promotional role.
Mechanistic Investigations of Related Fluoroalcohol-Mediated Reactions
Mechanistic studies of reactions mediated by fluoroalcohols often point to the dual role of these compounds as both a solvent and a catalyst. In many cases, the fluoroalcohol is directly involved in the transition state, stabilizing it through hydrogen bonding.
For instance, in the ring-opening of epoxides, theoretical studies suggest that the fluoroalcohol forms a hydrogen-bonded complex with the epoxide oxygen, which facilitates the nucleophilic attack. arkat-usa.orgbeilstein-journals.org In reactions proceeding through carbocation intermediates, the fluoroalcohol solvent cage stabilizes the cation while the counter-ion is also solvated, promoting ion pair separation and subsequent reaction. kiku.dknih.gov
While specific mechanistic studies on reactions mediated by this compound are not documented, the established mechanisms for analogous systems provide a strong foundation for predicting its behavior. The interplay between hydrogen-bond donation to activate electrophiles and the stabilization of cationic intermediates is expected to be the cornerstone of its catalytic and promoting effects in organic synthesis.
Advanced Spectroscopic Characterization of 2 Fluoro 1 3 Methoxyphenyl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would offer a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the metasubstituted benzene (B151609) ring would appear as a complex multiplet pattern in the range of δ 6.8-7.3 ppm. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm.
The aliphatic portion of the molecule, the -CH(OH)CH₂F group, would show more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The benzylic proton (-CH(OH)-) would likely appear as a doublet of doublets of doublets (ddd) due to coupling with the adjacent methylene (B1212753) protons and the fluorine atom. Its chemical shift would be influenced by the adjacent hydroxyl and phenyl groups, placing it in the δ 4.9-5.2 ppm region. The diastereotopic protons of the fluoromethyl group (-CH₂F) would be expected to resonate as a complex multiplet, further split by the adjacent chiral center and the fluorine atom, likely in the δ 4.4-4.7 ppm range. The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-H | 6.8 - 7.3 | m | - |
| -CH(OH)- | 4.9 - 5.2 | ddd | J(H,H), J(H,F) |
| -CH₂F | 4.4 - 4.7 | m | J(H,H), J(H,F) |
| -OCH₃ | ~3.8 | s | - |
| -OH | Variable | br s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would be expected to show nine distinct signals. The aromatic carbons would resonate in the typical downfield region of δ 110-160 ppm. The carbon bearing the methoxy group (C3) and the carbon attached to the fluoroethan-1-ol sidechain (C1) would have distinct chemical shifts within this range.
The aliphatic carbons would be significantly affected by their substituents. The benzylic carbon (-CH(OH)-) would appear around δ 70-75 ppm, with its signal potentially showing a small coupling to fluorine (²JCF). The fluoromethyl carbon (-CH₂F) would be the most distinctive, appearing as a doublet due to direct one-bond coupling with the fluorine atom (¹JCF), which is typically large (around 160-250 Hz). Its chemical shift would be in the range of δ 80-85 ppm. The methoxy carbon would be observed as a singlet around δ 55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| Aromatic C1 | ~140-145 | s |
| Aromatic C2, C4, C5, C6 | ~110-130 | s |
| Aromatic C3-OCH₃ | ~159-161 | s |
| -CH(OH)- | ~70-75 | d (small ²JCF) |
| -CH₂F | ~80-85 | d (large ¹JCF) |
| -OCH₃ | ~55 | s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹⁹F NMR is a powerful technique for directly observing the fluorine atom. In this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. This signal would be split into a triplet of doublets (td) due to coupling with the two diastereotopic protons of the methylene group and the single benzylic proton. The chemical shift of fluorine is highly sensitive to its electronic environment.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would show cross-peaks between the benzylic proton and the methylene protons, as well as among the aromatic protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the -CH(OH)- and -CH₂F groups to their corresponding carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₁FO₂), the expected exact mass for the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value to confirm the elemental composition. The theoretical monoisotopic mass is approximately 170.0743 g/mol . HRMS would be able to confirm this mass to within a few parts per million, providing strong evidence for the chemical formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile compounds within a sample. In the analysis of 1-(3-methoxyphenyl)ethanol (B1583643), GC-MS serves to assess the purity of the compound and to identify any volatile impurities that may be present from the synthesis or degradation processes.
The gas chromatogram of a pure sample of 1-(3-methoxyphenyl)ethanol would ideally show a single major peak corresponding to the compound, with the retention time being a characteristic of the molecule under the specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). The presence of additional peaks would indicate volatile impurities.
The mass spectrometer fragments the eluted compounds into characteristic ions. The resulting mass spectrum is a fingerprint that allows for the unequivocal identification of the compound. The mass spectrum of 1-(3-methoxyphenyl)ethanol would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight, as well as several fragment ions resulting from the cleavage of specific bonds.
Key Research Findings:
Publicly available mass spectrometry data for 1-(3-methoxyphenyl)ethanol shows a fragmentation pattern that is consistent with its structure. nih.gov The mass spectrum available on PubChem, for instance, can be used to identify the key fragments of the molecule. nih.gov The fragmentation can be predicted to occur at the benzylic position and through the loss of small neutral molecules like water or a methyl group.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for 1-(3-methoxyphenyl)ethanol
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Representation of Fragment |
| 152 | [C₉H₁₂O₂]⁺ (Molecular Ion) | The intact molecule with one electron removed. |
| 137 | [M - CH₃]⁺ | Loss of a methyl group from the ethyl chain. |
| 135 | [M - OH]⁺ | Loss of the hydroxyl group. |
| 121 | [M - OCH₃]⁺ | Loss of the methoxy group from the aromatic ring. |
| 107 | [C₇H₇O]⁺ | Cleavage of the C-C bond between the aromatic ring and the ethanol (B145695) chain. |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of the aromatic ring. |
Note: This table is based on predicted fragmentation patterns and may not include all observed fragments in an experimental spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These techniques are invaluable for identifying the functional groups present in a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Specific functional groups absorb at characteristic frequencies, allowing for their identification.
Key Research Findings:
By comparing with the known infrared absorption frequencies of similar aromatic alcohols and ethers, a detailed assignment of the expected vibrational bands for 1-(3-methoxyphenyl)ethanol can be made. For instance, the FT-IR spectrum of the related compound 1-(3-Methylphenyl)ethanol shows characteristic peaks that can be used as a reference.
Interactive Data Table: Expected FT-IR Absorption Bands for 1-(3-methoxyphenyl)ethanol
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3200 | O-H stretch (broad) | Hydroxyl (-OH) |
| 3100 - 3000 | C-H stretch (aromatic) | Aromatic Ring |
| 3000 - 2850 | C-H stretch (aliphatic) | Methyl (-CH₃) and Methine (-CH) |
| 1600 - 1450 | C=C stretch (in-ring) | Aromatic Ring |
| 1300 - 1000 | C-O stretch | Alcohol and Ether |
| 1250 - 1000 | O-H bend | Hydroxyl (-OH) |
| 900 - 675 | C-H bend (out-of-plane) | Aromatic Ring |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational, rotational, and other low-frequency modes in a molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.
Key Research Findings:
General principles of Raman spectroscopy of alcohols indicate that the O-H stretching band is typically weak, while the C-C and C-H stretching and bending modes are prominent. The aromatic ring vibrations usually give rise to several sharp and intense bands in the Raman spectrum, which are highly characteristic of the substitution pattern.
Interactive Data Table: Expected Raman Shifts for 1-(3-methoxyphenyl)ethanol
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretch (aromatic) | Aromatic Ring |
| 3000 - 2850 | C-H stretch (aliphatic) | Methyl (-CH₃) and Methine (-CH) |
| 1610 - 1580 | C=C stretch (in-ring) | Aromatic Ring |
| 1000 (sharp) | Ring breathing mode | Aromatic Ring |
| 1300 - 1200 | C-O stretch (ether) | Methoxy (-OCH₃) |
| 900 - 800 | C-C stretch | Carbonyl-Carbon |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and the absolute configuration of chiral molecules.
For 1-(3-methoxyphenyl)ethanol, which is a chiral molecule, X-ray crystallography could be used to determine the absolute configuration (R or S) of a resolved enantiomer. The analysis would also reveal detailed information about the conformation of the molecule in the solid state and the nature of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Key Research Findings:
A search of crystallographic databases did not yield a crystal structure for 1-(3-methoxyphenyl)ethanol. Therefore, experimental data on its solid-state structure, including bond lengths, bond angles, and crystal packing, is not available. If a crystal structure were to be determined, it would provide precise measurements of the molecular geometry.
Interactive Data Table: Hypothetical X-ray Crystallography Data for 1-(3-methoxyphenyl)ethanol
| Parameter | Description | Expected Information |
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry of the arrangement of molecules in the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | e.g., a = 10.5 Å, b = 5.2 Å, c = 15.8 Å, β = 95° |
| Bond Lengths | The distances between bonded atoms. | e.g., C-O (hydroxyl) ~1.43 Å, C-O (ether) ~1.36 Å |
| Bond Angles | The angles between adjacent bonds. | e.g., C-C-O ~109.5° |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. | e.g., defining the orientation of the methoxy group relative to the ring. |
| Hydrogen Bonding | The geometry of intermolecular hydrogen bonds. | e.g., O-H···O distance and angle. |
Note: The values in this table are hypothetical and serve only to illustrate the type of information that would be obtained from an X-ray crystallography experiment.
Computational Chemistry and Theoretical Investigations of 2 Fluoro 1 3 Methoxyphenyl Ethan 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. acs.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311++G(d,p), are commonly employed to model a wide range of molecular properties with high accuracy. acs.orgajchem-a.com
A fundamental step in any computational study is geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Beyond finding a single stable structure, conformational analysis is crucial for flexible molecules like this one. Rotation around the single bonds, specifically the C1-C2 bond of the ethanol (B145695) backbone and the C1-aromatic ring bond, gives rise to various conformers. Theoretical studies on similar fluorinated alkanes have shown that the presence of fluorine can significantly influence conformational preferences through steric and electrostatic interactions, such as the gauche effect. semanticscholar.orgsoton.ac.uk A detailed computational scan of the potential energy surface for this compound would identify the relative energies of all possible conformers (e.g., anti vs. gauche arrangements of the fluoro and hydroxyl groups) and the energy barriers for interconversion between them. This analysis is critical for understanding how the molecule's shape influences its physical properties and biological activity.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net
A DFT calculation for this compound would determine the energies and spatial distributions of these orbitals. It is anticipated that the HOMO would be primarily localized on the electron-rich 3-methoxyphenyl (B12655295) ring, while the LUMO would also be distributed across the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. ajchem-a.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
Table 1: Hypothetical Frontier Orbital Properties
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |
DFT calculations are highly effective at predicting spectroscopic parameters, which can be invaluable for structure elucidation and verification. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly well-suited for computational prediction. By employing methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in the molecule. nih.gov
These theoretical shielding values can be converted into chemical shifts and compared directly with experimental spectra. nrel.gov For fluorinated molecules, specific DFT functionals such as ωB97XD combined with appropriate basis sets like aug-cc-pvdz have been shown to provide highly accurate predictions of ¹⁹F NMR chemical shifts. researchgate.netrsc.org Such a computational analysis for this compound would provide a predicted spectrum that could confirm assignments in an experimentally obtained spectrum or help distinguish between different isomers or conformers.
Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹⁹F | -215.4 | -214.9 |
| ¹³C (CH-OH) | 72.8 | 72.5 |
| ¹³C (CH₂-F) | 85.1 | 84.8 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the surface of the molecule's electron density, using a color scale to indicate regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. wolfram.comresearchgate.net
For this compound, an MEP map would reveal key features about its reactivity. Negative potential (red/yellow) would be expected around the electronegative oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the fluorine atom. A region of strong positive potential (blue) would likely be located on the hydrogen atom of the hydroxyl group. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, and identifying the most probable sites for molecular recognition and chemical reactions. ajchem-a.com
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior
While DFT calculations are excellent for describing the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of every atom in a system over time based on a classical force field, providing a dynamic picture of molecular behavior. researchgate.net
An MD simulation of this compound in an aqueous solution would provide valuable insights into its solution-phase properties. researchgate.net Such a simulation could reveal how the molecule is solvated by water, detailing the structure and stability of its hydration shell. It would also illuminate the dynamics of its conformational changes in solution, which may differ from the gas phase due to interactions with the solvent. Furthermore, MD simulations can predict the propensity of the molecule to aggregate at different concentrations, a phenomenon observed in other fluorinated alcohols. acs.org This information is vital for understanding its solubility and behavior in biological environments.
Analysis of Intermolecular Interactions and Non-Bonded Interactions
The physical properties and biological function of a molecule are governed by its intermolecular and intramolecular non-bonded interactions. The computational methods described above provide a comprehensive framework for analyzing these forces.
Hydrogen Bonding: The MEP map and MD simulations would clearly identify the role of the hydroxyl group as both a hydrogen bond donor (via its hydrogen) and acceptor (via its oxygen). This is the most significant intermolecular interaction for this molecule.
Dipole-Dipole Interactions: The polar C-F and C-O bonds create local dipoles, leading to electrostatic interactions that influence the molecule's orientation relative to its neighbors.
van der Waals Forces: These include dispersion forces that are significant for the aromatic ring, contributing to potential π-π stacking interactions if the molecule aggregates.
Intramolecular Interactions: Conformational analysis using DFT would reveal the importance of non-bonded interactions within the molecule itself. semanticscholar.orgsoton.ac.uk For instance, electrostatic repulsion between the electronegative fluorine and oxygen atoms, or potential weak intramolecular hydrogen bonds, would be key factors in determining the most stable conformers.
By integrating the findings from DFT, MEP, and MD studies, a complete theoretical picture of this compound can be constructed, providing a deep understanding of the interplay between its structure, electronic properties, and interactions.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize non-covalent interactions in molecular systems based on the electron density (ρ) and its gradient. researchgate.netnih.gov It allows for the characterization of hydrogen bonds, van der Waals interactions, and steric clashes by plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. scielo.org.mxchemrxiv.org This method generates 3D isosurfaces that are color-coded to indicate the type and strength of the interaction. researchgate.net For this compound, RDG analysis could provide valuable insights into the intramolecular and intermolecular interactions that govern its conformational preferences and aggregation behavior.
Advanced Quantum Chemical Analyses (e.g., NBO, NCI, LOL, ELF, QTAIM)
A suite of advanced quantum chemical analyses is often employed to gain a deeper understanding of the electronic structure and bonding in molecules.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of chemical bonding by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. q-chem.comresearchgate.net This method allows for the quantification of hyperconjugative interactions and charge delocalization, which can be used to assess the stability of different molecular conformations. ajchem-b.comresearchgate.net
Non-Covalent Interaction (NCI) Analysis: NCI analysis is a powerful tool for visualizing and characterizing weak interactions in chemical systems. nih.govchemtools.org It is based on the electron density and its derivatives and provides a graphical representation of non-covalent interactions as broad surfaces, color-coded to indicate their strength and nature. researchgate.netresearchgate.net
Localized Orbital Locator (LOL) and Electron Localization Function (ELF): Both LOL and ELF are functions that provide a measure of electron localization in a molecule. wikipedia.orgtaylorandfrancis.com They are used to identify regions of space corresponding to chemical bonds, lone pairs, and atomic cores, offering a visual representation of the molecule's electronic structure that aligns with classical chemical intuition. jussieu.frresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, also known as Bader's theory, partitions a molecule into atomic basins based on the topology of the electron density. wikipedia.orgamercrystalassn.org By analyzing the properties of the electron density at bond critical points, QTAIM can be used to characterize the nature of chemical bonds, ranging from covalent to ionic to van der Waals interactions. wiley-vch.demuni.czescholarship.org
Reaction Pathway and Transition State Calculations
Computational methods are frequently used to investigate the mechanisms of chemical reactions. By calculating the potential energy surface, chemists can identify the minimum energy pathways that connect reactants to products. This involves locating and characterizing the structures of transition states, which are the energy maxima along the reaction coordinate. These calculations provide crucial information about the activation energies and kinetics of chemical reactions. For this compound, such calculations could be used to explore its reactivity, for example, in dehydration or substitution reactions.
Applications and Potential in Advanced Organic Synthesis and Chemical Research
Building Block for the Synthesis of Complex Organic Molecules
As a functionalized fluoroalcohol, 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol serves as a key starting material or intermediate in multi-step synthetic pathways. Its hydroxyl and fluorine-bearing carbons are reactive sites that can be targeted for various chemical transformations, enabling the construction of elaborate organic structures.
Precursor for Fluorinated Heterocycles
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental scaffolds in a vast number of pharmaceuticals and bioactive compounds. The incorporation of fluorine into these rings often enhances their therapeutic properties. mdpi.comresearchgate.net While direct, published syntheses starting from this compound to specific heterocycles are not extensively documented, its structure makes it a promising candidate for such transformations.
The presence of the hydroxyl group allows for cyclization reactions. For instance, it could undergo intramolecular cyclization after appropriate functionalization of the aromatic ring or the fluoroethyl side chain to form fluorinated oxygen-containing heterocycles like furans or pyrans. Furthermore, the molecule can be a synthon in reactions that build heterocyclic rings, such as in multi-component reactions where the alcohol functionality participates in ring formation. The strategic placement of the fluorine atom is crucial, as it can influence the reactivity and electronic properties of the resulting heterocyclic system, potentially leading to novel compounds with desirable biological activities. mdpi.com
Intermediate in the Synthesis of Chiral Scaffolds and Specialty Chemicals
The chiral center at the carbon bearing the hydroxyl group in this compound makes it a valuable intermediate for the synthesis of enantiomerically pure compounds. Chiral scaffolds are critical in drug development, as different enantiomers of a molecule can have vastly different biological effects.
Through stereoselective synthesis or chiral resolution, enantiopure forms of this compound can be obtained. These can then be used in the synthesis of specialty chemicals and complex chiral molecules where the stereochemistry is crucial for function. The fluorinated stereocenter can impart unique conformational constraints and electronic properties to the target molecule, which can be advantageous in designing highly specific ligands for biological targets.
Use as a Biochemical Probe in Mechanistic Studies (general fluoroalcohol application)
Fluoroalcohols, as a class, have found utility as unique solvents and probes in biochemical studies. nih.gov Their distinct properties, such as high hydrogen-bond-donating ability and low nucleophilicity, allow them to stabilize specific protein conformations or influence reaction mechanisms without participating directly in the reaction.
Small-molecule fluorescent probes are particularly powerful tools for studying biological systems, allowing for the real-time monitoring of enzymes and other biomolecules in living cells. nih.gov While this compound itself is not a fluorescent probe, its structural motifs are relevant. The principles used in designing fluorogenic probes often involve modulating the electronic environment of a fluorophore to elicit a change in fluorescence upon interaction with a biological target. researchgate.net
The study of fluoroalcohols has shown they can facilitate various chemical modifications of biomolecules like polypeptides and nucleic acids, sometimes acting as a proton shuttle or forming reversible adducts with reactive species. nih.gov These characteristics are valuable in mechanistic studies to understand enzyme function or probe biological pathways. A chemical probe is a selective small molecule used to study a biomolecule, helping to answer mechanistic questions in biochemical or cell-based settings. youtube.comyoutube.com
Strategies for Enhancing Molecular Properties through Fluorine Incorporation
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to optimize the properties of a lead compound. acs.org The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's behavior.
Incorporating fluorine can significantly enhance metabolic stability. nih.gov Many drug candidates fail due to rapid metabolism by enzymes like cytochrome P450. Replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom can block this enzymatic oxidation, thereby increasing the drug's half-life in the body. nih.gov
Furthermore, fluorine substitution is a powerful tool for modulating lipophilicity, which affects a drug's absorption, distribution, and ability to penetrate cell membranes. While polyfluorination often increases lipophilicity, the strategic placement of a single fluorine atom or a small fluorinated group can either increase or decrease it, allowing for fine-tuning of a compound's pharmacokinetic profile. researchgate.netugent.be
The effects of fluorine incorporation on key molecular properties are summarized in the table below.
| Property | Effect of Fluorine Incorporation | Mechanism/Reason |
| Metabolic Stability | Generally increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage by metabolic enzymes (e.g., cytochrome P450). nih.govnih.gov |
| Lipophilicity | Can be increased or decreased (modulated) | Fluorine is lipophilic, but its strong electron-withdrawing nature can reduce the basicity of nearby amines, which can alter solubility and partitioning behavior. researchgate.netugent.be |
| Binding Affinity | Often enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in the target protein's binding pocket. |
| pKa | Can be altered significantly | The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH. acs.org |
| Membrane Permeability | Can be improved | Modulation of lipophilicity and conformational effects can enhance the ability of a molecule to pass through biological membranes. |
Q & A
Q. 1.1. What are the established synthetic routes for 2-fluoro-1-(3-methoxyphenyl)ethan-1-ol, and how do reaction conditions influence stereochemical outcomes?
The compound is synthesized via enzymatic or chemical reduction of fluorinated ketones. For example, alcohol dehydrogenases (ADHs) catalyze the enantioselective reduction of 2-fluoro-1-(3-methoxyphenyl)ethanone to yield (R)- or (S)-enantiomers with >99% ee under optimized conditions (e.g., pH 7.5, 30°C, NADH cofactor) . Chemical methods, such as NaBH₄ reduction, often yield racemic mixtures unless chiral auxiliaries or catalysts are used. Reaction parameters like solvent polarity, temperature, and enzyme source critically affect enantiomeric excess (ee) .
Q. 1.2. How is the stereochemical purity of this compound validated experimentally?
Chiral HPLC with UV detection (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) is standard for ee determination. NMR spectroscopy (e.g., or NMR with chiral shift reagents) and polarimetry ( values, e.g., +42.1 for (R)-enantiomers) corroborate stereochemical assignments .
Q. 1.3. What spectroscopic techniques are essential for characterizing this compound?
- IR : Confirms hydroxyl (broad ~3400 cm) and aromatic C–F (1250–1100 cm) stretches .
- NMR : NMR reveals methoxy protons (δ 3.80 ppm) and fluorinated ethanol protons (δ 4.60–4.90 ppm). NMR shows aromatic carbons (δ 110–160 ppm) and the fluorinated carbon (δ 90–95 ppm) .
- MS : Molecular ion peaks (e.g., m/z 184 [M+H]) confirm molecular weight .
Q. 1.4. How does the compound’s stability vary under different storage conditions?
The compound is sensitive to oxidation and light. Storage at –20°C under argon in amber vials is recommended. Aqueous solutions degrade within 24 hours at room temperature due to hydrolysis of the fluorinated ethanol moiety .
Advanced Research Questions
Q. 2.1. What strategies resolve contradictions in NMR data interpretation for fluorinated aromatic alcohols?
Discrepancies in NMR shifts (e.g., δ –120 to –130 ppm for C–F) arise from solvent effects or hydrogen bonding. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and computational modeling (DFT calculations) to validate assignments. Cross-validation with X-ray crystallography (where possible) resolves ambiguities .
Q. 2.2. How can enantioselective synthesis be optimized for industrial-scale production without racemization?
Immobilized ADHs (e.g., E. coli-LBADH) in continuous-flow reactors improve scalability and reduce enzyme leaching. Substrate concentration (≤100 mM) and cofactor recycling systems (e.g., NADH regeneration with glucose dehydrogenase) enhance yield (up to 76%) and ee (>99%) .
Q. 2.3. What role does the 3-methoxy group play in modulating biological activity compared to halogenated analogs?
The 3-methoxy group enhances lipophilicity (logP ~2.1) and stabilizes π-stacking interactions in enzyme binding pockets. Compared to 3-fluoro analogs, it reduces electrophilicity, minimizing off-target effects in enzyme inhibition assays (e.g., IC₅₀ values differ by 10-fold in cytochrome P450 studies) .
Q. 2.4. How do computational models predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal preferential binding to hydrophobic pockets of enzymes like monoamine oxidases. The fluorinated ethanol moiety forms hydrogen bonds with catalytic residues (e.g., Tyr435 in MAO-B), while the methoxy group stabilizes van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
